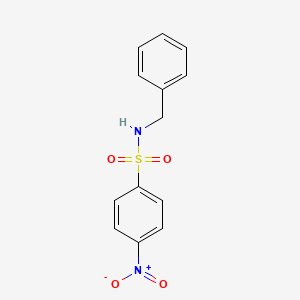

N-benzyl-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKABXQCJRCTYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353573 | |

| Record name | N-benzyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52374-25-1 | |

| Record name | N-benzyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 4 Nitrobenzenesulfonamide and Its Analogs

Classical Approaches to Sulfonamide Synthesis

The traditional and most direct method for preparing N-benzyl-4-nitrobenzenesulfonamide involves the reaction of a sulfonyl chloride with an amine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. researchgate.netthieme-connect.com

Reaction of 4-Nitrobenzenesulfonyl Chloride with Benzylamine (B48309)

The archetypal synthesis of this compound is achieved by reacting 4-nitrobenzenesulfonyl chloride with benzylamine. researchgate.netnsf.govbohrium.com In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction. A base is typically added to the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct. researchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the type of base used, the reaction temperature, and the stoichiometry of the reactants.

For instance, a study on the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a structural analog, employed a two-step process where the initial sulfonamide was formed by treating 4-methylbenzenesulfonyl chloride with a primary amine in the presence of aqueous potassium carbonate in THF at room temperature. nsf.gov Another example involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4-dihydroisoquinoline (B110456) in anhydrous 1,4-dioxane (B91453) in an ice-water bath. researchgate.net The use of equimolar amounts of the amine and sulfonyl chloride is common, although an excess of the amine can sometimes be used to act as both the nucleophile and the base. sci-hub.se

The following table summarizes typical reaction conditions found in the literature for the synthesis of sulfonamides from sulfonyl chlorides and amines:

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), 1,4-Dioxane | Inert solvents that dissolve the reactants well. |

| Base | Pyridine, Triethylamine, Potassium Carbonate (K2CO3) | To neutralize the HCl byproduct. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Stoichiometry | ~1:1 molar ratio of amine to sulfonyl chloride | To ensure complete reaction of the limiting reagent. |

Modern and Green Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for sulfonamide synthesis. These modern approaches often focus on the use of catalysts and environmentally friendly reaction conditions to minimize waste and energy consumption. sci-hub.se

Catalyst-Mediated Sulfonylation Reactions

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of sulfonamide synthesis. Both transition metal and organocatalysts have been successfully employed in these transformations.

Transition metal catalysts, particularly those based on copper and nickel, have shown great promise in facilitating the formation of sulfonamides. nih.govnih.gov For example, copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and a sulfur dioxide source can produce sulfonamides with good functional group tolerance. thieme-connect.com Another innovative approach involves a domino dehydrogenation-condensation-hydrogenation sequence of alcohols and sulfonamides catalyzed by a nanostructured ruthenium catalyst, which offers an environmentally benign route with water as the only byproduct. acs.org Visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has also been reported as an efficient method. acs.org

A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water has emerged as a promising solvent for sulfonamide synthesis. sci-hub.sersc.org A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride and omitting the need for an organic base. rsc.org The product can often be isolated by simple filtration after acidification. rsc.org

Solvent-free, or mechanochemical, approaches represent another significant advancement in green sulfonamide synthesis. rsc.org These methods, often conducted in a ball mill, can provide high yields of sulfonamides while eliminating the need for solvents altogether. rsc.org For example, a one-pot, double-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides and amines. rsc.org

Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, are also being explored as green reaction media for sulfonamide synthesis. nih.gov These solvents are often biodegradable, non-toxic, and can be recycled, making them an attractive alternative to traditional volatile organic compounds. rsc.org Reactions in DESs can proceed at ambient temperature and often result in high yields of the desired sulfonamide. nih.gov

The following table provides an overview of some modern and green synthetic approaches to sulfonamides:

| Method | Catalyst/Conditions | Key Advantages |

| Aqueous Synthesis | Water, dynamic pH control | Environmentally benign, simple product isolation. rsc.org |

| Mechanosynthesis | Ball milling, solvent-free | Reduced waste, high efficiency. rsc.org |

| Deep Eutectic Solvents | Choline chloride-based DESs | Recyclable, biodegradable, mild conditions. nih.gov |

| Transition Metal Catalysis | Ru, Cu, Ni catalysts | High selectivity, novel reaction pathways. thieme-connect.comnih.govacs.org |

| Photoredox Catalysis | Visible light, photocatalyst | Mild conditions, activation of challenging substrates. acs.orgresearchgate.net |

Cascade and One-Pot Synthetic Strategies for this compound Derivatives

Cascade and one-pot reactions represent efficient and atom-economical approaches to complex molecules from simple starting materials in a single operation, thereby avoiding the isolation of intermediates. In the context of this compound derivatives, these strategies are particularly valuable.

A notable example is the one-pot synthesis of diaryl sulfonamides. thieme-connect.com This method involves a sequential iron- and copper-catalyzed process. thieme-connect.com Initially, a regioselective para-iodination of an activated arene is achieved using an iron triflimide and N-iodosuccinimide (NIS). This is followed by a copper(I)-catalyzed N-arylation reaction with a primary sulfonamide. thieme-connect.com This one-pot, two-stage synthesis has been successfully applied to a range of anisoles, anilines, and acetanilides with primary sulfonamides, including 4-nitrobenzenesulfonamide (B188996), to produce the corresponding diaryl sulfonamides in moderate to excellent yields (42–95%). thieme-connect.com

Another innovative one-pot protocol involves the synthesis of 2-sulfonamidobenzo[b]thiophenes. researchgate.netorganic-chemistry.org This method utilizes a mild, proton-promoted intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group. organic-chemistry.org This approach is advantageous as it avoids the use of strong Brønsted acids or expensive transition metals, making it a more economical and milder alternative. organic-chemistry.org

The development of one-pot syntheses for substituted N-benzyl-4-methylbenzenesulfonamides has also been explored. nsf.govbohrium.com The synthesis involves a two-step process: the initial reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the sulfonamide, followed by benzylation. nsf.govbohrium.com The similarity between these two steps suggests the feasibility of a one-pot approach. nsf.govbohrium.com

A novel strategy for synthesizing sulfonamides from unactivated carboxylic acids and amines has also been reported. nih.gov This one-pot method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same pot to yield the desired sulfonamides. nih.gov This process is notable for not requiring pre-functionalization of the starting materials and is applicable to a diverse range of substrates. nih.gov

Solid-Phase Synthesis Applications with Nitrobenzenesulfonamide Scaffolds

Solid-phase synthesis (SPS) offers a powerful platform for the construction of compound libraries and complex molecules by anchoring a starting material to a solid support and performing sequential reactions. wikipedia.org The nitrobenzenesulfonamide moiety, particularly the 2- and 4-nitrobenzenesulfonamide (nosyl) groups, has proven to be highly valuable in SPS. acs.org

The nosyl group, derived from 2-nitrobenzenesulfonyl chloride (2-Nos-Cl) or 4-nitrobenzenesulfonyl chloride (4-Nos-Cl), is readily introduced onto primary amines. acs.org A key application of this group in SPS is the Fukuyama alkylation, which allows for the selective monoalkylation of primary amines. acs.org This strategy is efficient in SPS, where an excess of the alkylating agent can be used to drive the reaction to completion. acs.org

The nitrobenzenesulfonamide scaffold in SPS serves multiple purposes. It can act as a chromophore, facilitating the detection of otherwise UV-inactive intermediates by HPLC-UV. acs.org Furthermore, it can be retained in the final product to increase structural diversity or to provide a reactive internal nucleophile for further derivatization. acs.org

An example of the application of nitrobenzenesulfonamides in solid-phase reactions is the Baylis–Hillman reaction. In one instance, an immobilized olefin was reacted with an aldehyde and 4-nitrobenzenesulfonamide in a one-pot procedure on a solid support. acs.org

The use of o-nitrobenzyl resins in the solid-phase synthesis of peptides has also been documented, highlighting the utility of nitro-functionalized supports in facilitating the synthesis of complex biomolecules. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Chiral Auxiliaries and Asymmetric Synthesis

Asymmetric synthesis often employs chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed.

In the context of sulfonamide synthesis, chiral sulfinamides have emerged as versatile chiral auxiliaries. sigmaaldrich.com For instance, enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide), introduced by Ellman, is widely used. sigmaaldrich.com Condensation of this auxiliary with aldehydes and ketones under mild conditions yields tert-butanesulfinyl imines. The tert-butanesulfinyl group then acts as a powerful chiral directing group for the addition of various nucleophiles, leading to products with high diastereoselectivity. sigmaaldrich.com The auxiliary can be subsequently removed under mild conditions. sigmaaldrich.com

Another approach involves the use of chiral alcohols to prepare sulfinate esters with high diastereocontrol. These esters can then be reacted with amines to produce enantiopure sulfinamides. acs.org Menthol and diacetone-d-glucose (B1670380) are examples of chiral alcohols used for this purpose. acs.orgnih.gov Quinine has also been utilized as a chiral auxiliary in the asymmetric synthesis of sulfinamides, affording good yields and excellent enantioselectivity. nih.gov

Carbohydrate-based chiral auxiliaries have been employed in the asymmetric synthesis of γ-amino acids. nih.gov Alkyl nitrones containing N-substituted sugars as chiral auxiliaries undergo a samarium(II) iodide-mediated radical addition to n-butyl acrylate (B77674) with high diastereomeric control. nih.gov

Preservation of Chirality in Derivatization

When a chiral molecule is further modified, it is crucial to preserve the existing stereocenter(s). In the context of this compound derivatives, this is particularly relevant when the benzyl (B1604629) group or the nitrobenzenesulfonamide moiety is attached to a chiral amine.

Research has shown that in the solution-phase peptide synthesis using the 4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxylic acid function, the absolute configuration at the chiral centers of the amino acids does not change during the coupling reactions. rsc.org This indicates that the derivatization process is stereochemically robust.

The development of chiral derivatizing agents allows for the determination of the enantiopurity of chiral compounds. For instance, a three-component reaction involving a chiral sulfinamide, a 2-formylphenylboronic acid template, and an enantiopure pinanediol affords a mixture of diastereomeric sulfiniminoboronate esters. acs.org The ratio of these diastereomers, determined by NMR spectroscopy, accurately reflects the enantiomeric purity of the parent sulfinamide, demonstrating the preservation of chirality during the derivatization. acs.org

The separation of enantiomers of chiral sulfonamide derivatives can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases. nih.gov This allows for the isolation of enantiomerically pure compounds for further studies without altering their stereochemistry. nih.gov

Yield Optimization and Purification Methodologies for this compound

Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic procedure. For this compound, various strategies are employed to maximize the reaction output and to isolate the compound in a highly pure form.

A common method for the synthesis of 4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia (B1221849) water. prepchem.com The product is then typically extracted with an organic solvent like ethyl acetate (B1210297), washed, dried, and the solvent is evaporated to obtain the crude product. prepchem.com

In the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a two-step process is often used. nsf.govresearchgate.net The first step is the reaction of 4-methylbenzenesulfonyl chloride with an amine, followed by benzylation. nsf.govresearchgate.net Purification of the intermediate and final products often involves recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals. researchgate.net Thin-layer chromatography (TLC) is used to monitor the progress of the reaction. nsf.gov

For the one-pot synthesis of diaryl sulfonamides, purification is typically achieved by flash column chromatography. thieme-connect.com The choice of eluent, such as a mixture of ethyl acetate and hexane, is crucial for effective separation. thieme-connect.com

The removal of the nitrobenzenesulfonyl protecting group can be achieved by reacting the sulfonamide with an alkali metal alkoxide, such as sodium methoxide (B1231860) in methanol (B129727). google.com This method provides a corresponding free amine. google.com

The following table provides examples of reaction conditions and purification methods for related sulfonamide syntheses.

Table 1: Synthetic and Purification Parameters for Sulfonamide Derivatives

| Product | Reactants | Reaction Conditions | Purification Method | Yield | Reference |

| 4-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride, Ammonia water | Ice-cooling, stirred at room temperature for 3 hours | Extraction with ethyl acetate, washing, drying, and solvent evaporation | Not specified | prepchem.com |

| N-Allyl-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride, Allylamine, Potassium carbonate | Stirred at room temperature for 24 hours | Acidification, extraction with dichloromethane, washing, and recrystallization from ethanol | 73% | researchgate.net |

| N-(4-Methoxyphenyl)-4'-nitrobenzenesulfonamide | Anisole, 4-Nitrobenzenesulfonamide, Iron triflimide, NIS, Copper(I) catalyst | Iodination at 40°C for 4 h, N-arylation at 130°C for 18 h | Flash column chromatography (20–40% ethyl acetate in hexane) | Not specified | thieme-connect.com |

| Benzhydrylamine (from N-(4-nitrobenzenesulfonyl)benzhydrylamine) | N-(4-Nitrobenzenesulfonyl)benzhydrylamine, Sodium methoxide | Room temperature for 7 hours, then heated at 46-49°C for 40 hours | Not specified | Not specified | google.com |

Chemical Transformations and Derivatization Studies of N Benzyl 4 Nitrobenzenesulfonamide

Functional Group Interconversions on the Nitrobenzene (B124822) Moiety

The nitro group on the benzene (B151609) ring is a key functional handle that can be readily transformed into other functionalities, significantly altering the electronic and steric properties of the molecule.

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion is typically achieved through various reducing agents, offering a gateway to a large family of amino-substituted benzenesulfonamides.

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other effective reagents include metal/acid combinations such as iron in acidic media or tin(II) chloride. wikipedia.org For instance, the reduction of 4-nitrobenzenesulfonamide (B188996), a related compound, to 4-aminobenzenesulfonamide has been successfully carried out using reduced iron in the presence of hydrochloric acid in methanol (B129727) at room temperature. prepchem.com Another approach involves using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which has been shown to selectively reduce nitro groups in aromatic compounds at room temperature in good yields. niscpr.res.in This method is advantageous as it avoids harsh acidic conditions and the use of expensive catalysts. niscpr.res.in

The resulting N-benzyl-4-aminobenzenesulfonamide is a valuable intermediate for further derivatization.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas | Widely applicable and often provides clean products. wikipedia.org |

| Iron/Acid (e.g., Fe/HCl, Fe/CH₃COOH) | Reflux | A classic and cost-effective method. wikipedia.org |

| Tin(II) chloride (SnCl₂) | Acidic solution | A common laboratory-scale reagent. wikipedia.org |

| Zinc/Ammonium Chloride | Aqueous solution | Yields the corresponding hydroxylamine. libretexts.org |

| Hydrazine glyoxylate/Zn or Mg | Room Temperature | Offers selective reduction without affecting other reducible groups. niscpr.res.in |

Further Derivatization of the Amino Group (e.g., Amidine Formation)

The newly formed amino group in N-benzyl-4-aminobenzenesulfonamide is a nucleophilic center that can undergo a wide array of subsequent chemical reactions. These derivatizations allow for the introduction of diverse structural motifs, which can significantly influence the molecule's biological activity.

One such derivatization is the formation of amidines. The amino group can react with appropriate reagents to form N-substituted amidine derivatives. For example, N-benzyl amidine derivatives have been synthesized as potential radioligands for NMDA receptors. nih.gov While the direct synthesis from N-benzyl-4-aminobenzenesulfonamide is not explicitly detailed in the provided search results, the general principle of reacting an amine with a suitable precursor like an imidate or a nitrile in the presence of a Lewis acid is a well-established method for amidine synthesis.

Other potential derivatizations of the amino group include acylation to form amides, reaction with isothiocyanates to yield thioureas, and Schiff base formation with aldehydes. These reactions are commonly used to build molecular complexity and explore structure-activity relationships. researchgate.netnih.gov

Modifications at the N-Benzyl Position

The N-benzyl group provides another site for structural modification, either through reactions at the benzylic nitrogen or by introducing substituents onto the benzyl (B1604629) ring.

N-Alkylation and N-Benzylation Reactions

The sulfonamide nitrogen in N-benzyl-4-nitrobenzenesulfonamide can be further alkylated or benzylated, although this can be challenging due to the electron-withdrawing nature of the adjacent sulfonyl and nitro-substituted phenyl groups. However, under appropriate conditions, such as using a strong base to deprotonate the sulfonamide followed by reaction with an alkyl or benzyl halide, these transformations can be achieved.

For example, a general method for the N-alkylation of sulfonamides using alcohols has been developed using a manganese catalyst. acs.org While this study noted that electron-withdrawing groups on the benzenesulfonamide (B165840), such as nitro and cyano, did not yield N-alkylation products under their specific conditions, it highlights a potential pathway for such transformations. acs.org A two-step synthesis of N-benzyl-4-methylbenzenesulfonamides involves the initial formation of a primary sulfonamide followed by benzylation. nsf.govbohrium.comresearchgate.net This suggests that the N-benzyl group can be introduced onto a pre-formed sulfonamide.

Introduction of Diverse Substituents on the Benzyl Ring

Introducing substituents onto the benzyl ring of this compound can be accomplished by starting with a substituted benzylamine (B48309) in the initial synthesis or through electrophilic aromatic substitution on the pre-formed molecule, although the latter can be complicated by the presence of the deactivating sulfonamide group.

A more straightforward approach is to synthesize a library of derivatives by reacting 4-nitrobenzenesulfonyl chloride with a variety of substituted benzylamines. This allows for the systematic exploration of the effects of different substituents on the benzyl ring. For example, the synthesis of N-substituted benzamide (B126) derivatives has been explored to modify biological activity. nih.gov While this study focused on benzamides, the synthetic principle of using diverse starting materials to create a library of compounds is directly applicable.

Transformations Involving the Sulfonamide Linkage

The sulfonamide bond (S-N) is generally stable; however, it can be cleaved under specific, often harsh, chemical conditions. Such cleavage can be a useful synthetic strategy for deprotection or for the generation of distinct amine and sulfonic acid fragments.

Recent research has focused on developing milder methods for the reductive cleavage of the N-S bond in secondary sulfonamides. chemrxiv.org This allows the sulfonamide to be used as a versatile synthetic handle rather than just a terminal functional group. chemrxiv.org Under acidic conditions, the S-N bond of sulfonamides can undergo cleavage. nih.gov Furthermore, hydrolytic cleavage of the sulfonamide bond can be catalyzed by certain metal oxides, such as nanoceria, leading to the formation of sulfanilic acid and the corresponding amine. nih.gov In the context of this compound, cleavage would yield 4-nitrobenzenesulfonic acid and benzylamine.

Additionally, the sulfonamide nitrogen can be part of rearrangement reactions under specific conditions, as seen in mass spectrometry fragmentation studies. researchgate.net While not a preparative scale reaction, this provides insight into the chemical behavior of the sulfonamide linkage.

Cleavage and Re-formation of the Sulfonamide Bond

The sulfonamide bond in this compound, while generally stable, can be cleaved under specific conditions, a reaction that is pivotal for its use as a protective group for amines. The 4-nitrobenzenesulfonyl (nosyl) group is particularly valued for this purpose.

Deprotection, or cleavage of the N-S bond, is often accomplished using nucleophilic reagents. Thiolates, such as thiophenol in the presence of a base like potassium carbonate, are effective for cleaving nosylamides. The reaction proceeds via a Meisenheimer complex, leading to the release of the corresponding secondary amine, in this case, benzylamine, in high yields. researchgate.net However, a notable side reaction can occur during the cleavage of p-nitrobenzenesulfonamides. The attacking thiolate can exhibit a lack of regioselectivity, leading to nucleophilic aromatic substitution (SNAr) where the nitro group is displaced, rather than the desired cleavage of the sulfonamide bond. researchgate.net This issue is reportedly less prevalent with ortho-nitrobenzenesulfonamides. researchgate.net

Recent advancements have also explored electrochemical methods for bond cleavage. Under metal-free electrochemical conditions, selective oxidative cleavage of the benzyl C–N bond can be achieved. mdpi.com This method offers a green chemistry approach, avoiding the need for metal catalysts or external oxidants and using water as the oxygen source to yield the corresponding aldehyde. mdpi.com Mechanistic studies on the fragmentation of related sulfonamides using density functional theory calculations have shown that protonation often occurs on a nitrogen atom, which facilitates the subsequent heterolytic cleavage of the S–N or C-S bonds. rsc.org

The re-formation of the sulfonamide bond is typically a straightforward process, involving the reaction of benzylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. This reaction forms the basis of the utility of the nosyl group in amine protection.

Chemoselective Sulfonylation Reactions

Chemoselectivity is crucial in the synthesis of complex molecules, and this compound is often synthesized through such selective processes. The sulfonylation of primary amines is a common method for preparing sulfonamides. A mild and efficient method for the chemoselective N-benzenesulfonylation of aliphatic amines utilizes reagents like 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one. researchgate.net This approach allows for the formation of 4-nitrobenzenesulfonamides in good to excellent yields under gentle conditions. researchgate.net

A typical two-step synthetic process involves the initial reaction of a primary amine with a sulfonyl chloride, followed by further functionalization. nsf.govbohrium.com For instance, benzylamine can be reacted with 4-nitrobenzenesulfonyl chloride to furnish this compound. This product can then undergo further reactions, such as alkylation on the sulfonamide nitrogen, demonstrating the derivatization potential of this core structure. nsf.govbohrium.com

The table below summarizes representative conditions for sulfonamide formation.

| Amine | Sulfonylating Agent | Solvent | Base | Yield | Reference |

| Aliphatic Amines | 2-(4-Nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one | Tetrahydrofuran | N/A (Neutral) | Good to Excellent | researchgate.net |

| Primary Amine | 4-Methylbenzenesulfonyl chloride | Dichloromethane | Pyridine | Low | nsf.gov |

| Allylamine | 4-Methylbenzenesulfonyl chloride | Water | Sodium Hydroxide | High | nsf.gov |

Formation of Heterocyclic Scaffolds Utilizing this compound

The structural components of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The benzyl group and the activated aromatic ring of the nosyl group can participate in cyclization and rearrangement reactions.

Intramolecular Cyclization Reactions

Intramolecular reactions involving this compound or its derivatives can lead to the formation of nitrogen-containing heterocycles. While direct intramolecular cyclization of this compound itself is not extensively documented, related structures undergo such transformations. For example, intramolecular Friedel-Crafts-type cyclizations are a known method for forming ring systems, often promoted by Lewis acids. beilstein-journals.org

Modern synthetic strategies increasingly rely on cross-coupling reactions to construct N-benzylic heterocycles. nih.gov These methods can involve the coupling of an aryl halide with a heterocyclic partner, providing a versatile route to complex structures that are prevalent in medicinal chemistry. nih.gov

Rearrangements Leading to Novel Ring Systems (e.g., Truce-Smiles rearrangement)

The Truce-Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution where an aryl sulfone rearranges. This reaction has been applied to sulfonamides derived from N-benzylamine. The reaction typically requires a strong base, such as n-butyllithium, to deprotonate the benzylic position, creating a carbanion. acs.org This carbanion then attacks the ipso-carbon of the nitro-activated aryl ring of the sulfonamide, leading to a new C-C bond and cleavage of the S-Caryl bond.

The general mechanism of the Truce-Smiles rearrangement is depicted below: Step 1: Deprotonation of the benzylic carbon to form a carbanion. Step 2: Intramolecular nucleophilic attack of the carbanion on the ipso-carbon of the nitro-activated ring. Step 3: Formation of a spirocyclic Meisenheimer-type intermediate. Step 4: Cleavage of the aryl-sulfur bond and subsequent protonation to yield the rearranged product, typically a 2-aminobiaryl derivative. manchester.ac.uk

Recent developments include catalyzed versions of this rearrangement. N-Heterocyclic carbene (NHC) catalysis has been used to achieve a desulfonylative Smiles rearrangement under mild, transition-metal-free conditions, converting sulfonamide-activated aldehydes into 2-aroyl indoles and pyrroles. acs.org Furthermore, electrochemical methods have been developed to initiate a radical sulfonylation of N-allylbenzamides, which is then followed by a Truce-Smiles rearrangement to produce sulfone-containing β-arylethylamines. nih.gov

The table below outlines different conditions and outcomes for Truce-Smiles rearrangements involving sulfonamides.

| Substrate Type | Conditions | Outcome | Reference |

| Phenylsulfonamides | Benzyne-mediated | 2-Aminobiaryls | manchester.ac.uk |

| Pyrrole/Indole Carboxaldehyde Sulfonamides | NHC Catalysis | 2-Aroyl Indoles/Pyrroles | acs.org |

| N-Allylbenzamides | Electrochemical Sulfonylation | Sulfone-containing β-arylethylamines | nih.gov |

| N-Benzyl Ureas | n-BuLi | 1,4-N → C aryl transposition | acs.org |

Structural and Spectroscopic Characterization Through Advanced Research Techniques

Single Crystal X-ray Diffraction Analysis of N-Benzyl-4-nitrobenzenesulfonamide and Its Analogs

While specific crystallographic data for this compound is not extensively reported in publicly available literature, a thorough understanding of its solid-state structure can be inferred from the detailed analyses of its close analogs.

The molecular conformation of sulfonamides is largely defined by the torsion angles around the S-N bond. In analogs such as N-(benzoyl)-4-nitrobenzenesulfonamide, the molecule is twisted at the sulfur atom. nih.gov For instance, the C-S-N-C torsion angle in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives varies significantly depending on the position of the nitro group, which in turn affects the relative orientation of the phenyl rings. mdpi.com In N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S-N bond with a torsional angle of 79.17 (18)°. nih.gov It is anticipated that this compound would adopt a similarly twisted conformation to minimize steric hindrance between the two aromatic rings.

A comparative look at related structures provides further insight. For example, in N-benzoyl-4-nitrobenzenesulfonamide monohydrate, the dihedral angle between the sulfonyl and benzoyl benzene (B151609) rings is 83.4 (1)°. nih.gov A similar significant twist between the two aromatic moieties is expected in this compound.

Table 1: Comparative Torsion Angles in this compound Analogs

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| N-(benzoyl)-4-nitrobenzenesulfonamide | C-SO₂-NH-C(O) | -72.45 (28) |

This table is generated based on available data for analogous compounds to infer the structural properties of this compound.

The arrangement of molecules in the crystal lattice, or supramolecular architecture, is dictated by a variety of intermolecular interactions. In many sulfonamide derivatives, hydrogen bonding plays a crucial role in forming well-defined packing motifs. For instance, in the crystal structure of N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, molecules are linked by pairs of N–H···O(S) hydrogen bonds, creating inversion dimers. nih.gov Similarly, in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, N–H···O hydrogen bonds are a dominant feature, though the acceptor atom can vary. mdpi.com The presence of the nitro group can also influence packing through the formation of C-H···O interactions. rsc.org

A detailed analysis of the crystal packing of related sulfonamides reveals a network of non-covalent interactions.

Hydrogen Bonding: The N-H proton of the sulfonamide group is a potent hydrogen bond donor, readily interacting with electronegative atoms. In N-benzoyl-4-nitrobenzenesulfonamide monohydrate, the water molecule acts as a bridge, forming four hydrogen bonds with three different sulfonamide molecules. nih.gov One of the water's hydrogen atoms even forms a bifurcated hydrogen bond with a sulfonyl and a carbonyl oxygen atom, leading to a three-dimensional network. nih.gov

C-H···π Interactions: This type of weak hydrogen bond, where a C-H bond interacts with the electron cloud of an aromatic ring, is also observed in related structures. For example, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through C-H···π interactions. nsf.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and for studying their dynamic behavior.

1D NMR: The 1H NMR spectrum would likely show characteristic signals for the benzyl (B1604629) and nitrobenzenesulfonyl moieties. The aromatic protons on the 4-nitrobenzenesulfonyl ring would appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. The protons of the benzyl group's phenyl ring would likely appear as a multiplet in the range of 7.2-7.4 ppm. rsc.org The benzylic methylene (B1212753) protons (CH2) would likely appear as a doublet coupled to the N-H proton, with a chemical shift around 4.6 ppm. rsc.org The N-H proton itself would likely appear as a broad singlet. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the benzylic CH2 protons and the N-H proton. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, which would be invaluable for determining the preferred conformation in solution, such as the relative orientation of the two aromatic rings.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (nitrobenzenesulfonyl) | 7.5 - 8.5 | m |

| Aromatic (benzyl) | 7.2 - 7.4 | m |

| NH | Variable | bs |

This table is a prediction based on data from analogous compounds. m = multiplet, bs = broad singlet, d = doublet.

Advanced NMR techniques can also be used to detect and characterize transient species formed during chemical reactions. For sulfonamides, this could involve monitoring the formation of intermediates in substitution reactions at the sulfur atom or in reactions involving the N-H group. While no specific studies on reaction intermediates of this compound are documented, NMR remains a key hypothetical tool for such investigations. For example, in situ NMR monitoring could potentially identify intermediates in the synthesis of more complex derivatives from this compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its structural arrangement. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to provide detailed assignments of vibrational modes. nih.gov

The vibrational spectrum of this compound is characterized by the distinct frequencies of its primary functional groups: the nitro (-NO₂), sulfonamide (-SO₂NH-), and benzyl groups.

Sulfonamide Group (–SO₂NH–): The sulfonamide group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ moiety are typically observed in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 900-940 cm⁻¹ region. The N-H stretching vibration of the sulfonamide is particularly sensitive to its environment and typically appears as a broad band in the 3200-3400 cm⁻¹ range in the solid state, indicating hydrogen bonding. researchgate.netnih.gov

Nitro Group (–NO₂): The 4-nitro group attached to the benzene ring exhibits strong characteristic vibrations. The asymmetric stretching (ν_as(NO₂)) is typically found in the 1500-1560 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) appears between 1300-1370 cm⁻¹. nih.gov

Benzyl Group: The benzyl moiety contributes several characteristic bands. The stretching vibrations of the aromatic C-H bonds of the phenyl ring are expected above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching modes of the methylene (-CH₂-) bridge typically appear in the 2850-2960 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and C=C stretching vibrations of the ring are expected in the fingerprint region (below 1600 cm⁻¹). researchgate.net

A summary of key vibrational frequencies based on studies of related compounds is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | > 3000 |

| Methylene (C-H) | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Aromatic (C=C) | Stretching | ~1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (SO₂) | Symmetric Stretching | 1150 - 1180 |

| Sulfonamide (S-N) | Stretching | 900 - 940 |

This table is generated based on data from analogous compounds and general spectroscopic principles. nih.govresearchgate.net

In the solid state, the structure of sulfonamides is often dominated by hydrogen bonding. The sulfonamide group is an effective hydrogen bond donor through its N-H proton, while the oxygen atoms of both the sulfonyl (SO₂) and nitro (NO₂) groups are potent acceptors. nih.gov In the crystal structure of this compound, it is anticipated that molecules will be linked by N-H···O hydrogen bonds. nih.gov

Studies on similar structures, such as cocrystals of 4-nitrobenzenesulfonamide (B188996), have shown that both the N-oxide and nitro groups can act as proton acceptors in hydrogen bonds with the sulfonamide N-H group. nih.gov This suggests a potential competition between the sulfonyl and nitro oxygens in this compound for the N-H proton, leading to the formation of extended supramolecular networks. The presence and strength of these hydrogen bonds can be inferred from the red shift (a shift to lower frequency) of the N-H stretching band in the IR spectrum compared to its position in a non-hydrogen-bonding environment. researchgate.netnih.gov The formation of these networks significantly influences the crystal packing and physical properties of the compound.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound (C₁₃H₁₂N₂O₄S, MW: 292.31 g/mol ) and elucidating its structure through controlled fragmentation. clearsynth.com When analyzed by tandem mass spectrometry (MS/MS), particularly in negative ion mode, sulfonamides exhibit characteristic fragmentation patterns.

For deprotonated N-substituted benzenesulfonamides, a common and diagnostic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂, 64 Da). nist.gov This occurs through an intramolecular rearrangement process. Following the loss of SO₂, further fragmentation can occur. In related N-acyl benzenesulfonamides, complex rearrangements, such as the Smiles-type rearrangement, have been observed, leading to the formation of phenoxide ions. While this compound is not an N-acyl derivative, the general principle of SO₂ loss is a key expected feature in its mass spectrum. nist.gov

Potential fragmentation pathways for the deprotonated molecule [M-H]⁻ could include:

Loss of SO₂ (64 Da).

Cleavage of the N-S bond.

Cleavage of the benzyl C-N bond.

The resulting fragment ions provide a fingerprint that helps to confirm the connectivity of the atoms within the molecule.

UV-Vis Spectroscopy for Electronic Properties and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the electronic structure of its chromophores, which are the parts of the molecule that absorb light. The dominant chromophore is the 4-nitrobenzenesulfonyl moiety.

Computational and Theoretical Investigations of N Benzyl 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules like N-benzyl-4-nitrobenzenesulfonamide. nih.gov These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about the molecule's behavior.

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. nih.gov

The energetic profile of the molecule can be explored by calculating the total energy, heat of formation, and thermodynamic parameters like entropy and thermal capacity. These values are crucial for understanding the stability of the molecule.

Table 1: Representative Optimized Geometrical Parameters of a Sulfonamide Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S-N | 1.63 |

| S=O | 1.43 |

| C-S | 1.77 |

| N-C (benzyl) | 1.47 |

| O-S-O | 120.5 |

| C-S-N | 107.2 |

| S-N-C | 118.9 |

Note: The data presented in this table is representative of typical sulfonamide structures and is not derived from a direct computational study of this compound due to the absence of specific literature. The values are based on findings for similar sulfonamide compounds.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. mdpi.com

Table 2: Representative Frontier Molecular Orbital and Global Reactivity Descriptor Data for a Sulfonamide Analog

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Global Softness (S) | 0.37 |

Note: The data in this table is illustrative and based on typical values for sulfonamide derivatives as specific data for this compound is not available in the cited literature.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the ¹H and ¹³C NMR chemical shifts. youtube.com These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure.

IR (Infrared): The vibrational frequencies can be calculated to predict the IR spectrum. These frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For sulfonamides, characteristic peaks include the S=O and N-H stretching vibrations. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra. nih.gov This analysis helps to understand the electronic transitions between molecular orbitals, such as the transitions from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and nitro groups, indicating these are sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit positive potential, making them susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For a flexible molecule like this compound, rotation around the S-N and N-C bonds can lead to different conformers.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape, study the stability of different conformations, and analyze the interactions with solvent molecules. These simulations are often performed using force fields like CHARMM or AMBER. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. rjb.ro This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activities. The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For instance, sulfonamides are known to interact with enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. nih.govnih.gov

Table 3: Representative Molecular Docking Results for a Sulfonamide Ligand with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | His94, Thr199, Pro202 |

| Type of Interactions | Hydrogen bond, Hydrophobic |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method allows for the prediction of binding modes and the estimation of binding affinity, which is often represented as a scoring function or binding energy value.

For this compound, this process would involve selecting potential biological targets, such as enzymes or receptors, and computationally placing the molecule into the active or binding site of the target. The results would reveal the most stable binding poses. For instance, studies on other benzenesulfonamide (B165840) derivatives have successfully used molecular docking to explore binding modes with targets like the Hepatitis B virus capsid assembly protein and 12-Lipoxygenase inhibitors. tandfonline.comresearchgate.net In such studies, the sulfonamide moiety frequently participates in key interactions, such as hydrogen bonding with backbone or side-chain residues of the protein. The benzyl (B1604629) and nitrophenyl groups of the target compound would be assessed for their roles in hydrophobic and π-stacking interactions within the binding pocket. The molecular docking evaluation of 2,4-disubstituted quinoline (B57606) derivatives against Mycobacterium tuberculosis receptor (LipB) showed binding affinities ranging from -3.2 to -18.5 kcal/mol. nih.gov A similar approach would be invaluable in identifying the most likely biological partners for this compound and prioritizing them for experimental validation.

Identification of Key Interacting Residues

A direct outcome of molecular docking studies is the identification of specific amino acid residues that are crucial for the binding of the ligand. These "key interacting residues" are the specific points of contact that stabilize the ligand-receptor complex. Interactions typically include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

For this compound, one would expect the oxygen atoms of the sulfonyl group and the nitro group to act as hydrogen bond acceptors, while the N-H group of the sulfonamide could act as a hydrogen bond donor. The benzyl and nitrophenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in a binding pocket. For example, in studies of N-(heterocyclylphenyl)benzenesulfonamides targeting the β-catenin/Tcf-4 interaction, the analysis identified specific sites within the β-catenin Armadillo repeats domain that were indispensable for binding. nih.gov Similarly, research on other inhibitors has highlighted the importance of specific residues in forming stable complexes, which is crucial for exerting a biological effect. researchgate.net Identifying these residues for this compound is a critical step in understanding its mechanism of action at a molecular level and for guiding future structural modifications to enhance potency or selectivity.

Induced Fit Docking Protocols

Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding—a phenomenon known as "induced fit." Induced fit docking (IFD) protocols are more advanced computational methods that account for this protein flexibility.

The IFD protocol allows for the side chains (and sometimes the backbone) of the amino acids in the binding site to move and adapt to the ligand as it binds. This provides a more accurate and realistic prediction of the true binding mode and affinity. This method is particularly important when the initial binding pocket is too small to accommodate the ligand or when subtle conformational changes are required to achieve optimal binding. IFD studies on protein tyrosine kinase inhibitors have demonstrated that the protocol can successfully reproduce the experimentally observed binding poses, which are often missed by rigid docking methods. Applying an IFD protocol to this compound would be essential for accurately modeling its interaction with flexible biological targets, thereby minimizing the risk of false negatives and providing a more reliable structural hypothesis of its binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying structural features into numerical values known as molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Correlation of Molecular Descriptors with In Vitro Activity

To build a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with measured in vitro activity (e.g., IC₅₀ or Kᵢ values) is required. Various molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Physicochemical: Such as logP (lipophilicity), molar refractivity, and surface tension. arkat-usa.org

Electronic: Such as dipole moment and charges on specific atoms.

Topological: Descriptors that describe the connectivity and branching of the molecule.

3D Descriptors: Based on the three-dimensional conformation of the molecule, such as steric fields from Comparative Molecular Field Analysis (CoMFA).

Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that correlates the descriptors with the activity. For example, QSAR studies on benzenesulfonamide derivatives have successfully identified key descriptors that influence their inhibitory activity against targets like the β3-adrenergic receptor and carbonic anhydrase isoforms. nih.govnih.gov A hypothetical QSAR model might show that high lipophilicity in one part of the molecule and the presence of a hydrogen bond donor in another are favorable for activity. Such a model would be invaluable for the rational design of more potent analogs of this compound.

| Descriptor Type | Potential Relevant Descriptors for this compound | Predicted Influence on Activity (Hypothetical) |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Increased lipophilicity may enhance membrane permeability; PSA influences hydrogen bonding capacity. |

| Electronic | Dipole Moment, Partial Charges on Sulfonyl Oxygens | Governs electrostatic interactions within the binding site. |

| Steric/Topological | Molar Refractivity, Kappa Shape Indices | Describes the size and shape of the molecule, influencing fit within a receptor pocket. |

| 3D-QSAR Fields | CoMFA/CoMSIA Steric and Electrostatic Fields | Identifies specific regions where steric bulk or electrostatic charge positively or negatively impacts activity. |

This table is illustrative and based on general principles of QSAR modeling.

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, this analysis would reveal the nature and prevalence of interactions such as hydrogen bonds (O···H, N···H), van der Waals forces (H···H, C···H), and potentially π-π stacking. A study on the structurally related 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide provides a clear example of the quantitative data obtained from such an analysis. nih.gov The results indicated that H···H, N···H/H···N, C···H/H···C, and O···H/H···O contacts were the most significant contributors to crystal packing. A similar distribution would be anticipated for this compound, with the nitro and sulfonyl groups playing a key role in directing hydrogen bonding.

| Intermolecular Contact | Contribution (%) in a Related Sulfonamide nih.gov |

| H···H | 30.2 |

| N···H / H···N | 22.3 |

| C···H / H···C | 17.9 |

| O···H / H···O | 15.4 |

| O···C / C···O | 6.0 |

| C···C | 5.0 |

| Other | < 3.2 |

Data sourced from a Hirshfeld analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide and is illustrative for the types of interactions expected. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Molecules with large π-conjugated systems and significant charge asymmetry, often created by linking electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics, including optical switching and frequency conversion. This compound possesses features conducive to NLO activity: a strong electron-withdrawing nitro group (-NO₂) and a sulfonyl group (-SO₂-), connected through a delocalized π-system of the benzene (B151609) ring.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules. Key predicted parameters include the electric dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β), which is the primary measure of second-order NLO activity. Theoretical studies on molecules with similar structural motifs, such as N-(4-nitrobenzylidene)-o-fluoroamine, have shown that the presence of the nitro group leads to significant NLO behavior. nih.gov Calculations for such compounds suggest non-zero first hyperpolarizability values, indicating potential for microscopic NLO responses. nih.gov A computational investigation of this compound would likely confirm its potential as an NLO material, quantifying its hyperpolarizability and providing a basis for its experimental consideration in materials science. nih.gov

Biological and Pharmacological Research on N Benzyl 4 Nitrobenzenesulfonamide Analogs in Vitro & Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Substituted N-Benzyl-4-nitrobenzenesulfonamide Derivatives

The biological activity of this compound analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule, have been instrumental in elucidating the key features responsible for their inhibitory effects.

Impact of N-Benzyl and Nitro-Phenyl Substitutions on Activity

The N-benzyl and nitro-phenyl moieties are fundamental components of the this compound scaffold, and alterations to these groups can significantly modulate biological activity. The substitution pattern on both the benzyl (B1604629) and the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds as enzyme inhibitors.

For instance, in the context of carbonic anhydrase (CA) inhibition, the tail approach, which involves modifying the molecule's periphery, has been a successful strategy. The position of the sulfonamide group on the phenyl ring is critical, with para-substituted sulfonamides generally exhibiting higher potency. nih.gov This suggests that the orientation of the sulfonamide group, which directly interacts with the zinc ion in the enzyme's active site, is a key determinant of inhibitory activity.

Furthermore, the electronic properties of substituents on the phenyl ring can influence binding affinity. While direct SAR data for the nitro group in this compound is not extensively available in the reviewed literature, studies on related benzenesulfonamides indicate that the nature of the substituent on the phenyl ring can impact interactions with the enzyme's active site. nih.gov

Essential Structural Features for Specific Biological Activities

The core benzenesulfonamide (B165840) moiety is a well-established pharmacophore for carbonic anhydrase inhibition. nih.gov The sulfonamide group (SO2NH2) is crucial for coordinating with the zinc ion at the active site of carbonic anhydrases, a mechanism that is fundamental to their inhibition. nih.gov

For specific biological activities, such as the selective inhibition of tumor-associated CA isoforms like CA IX, the "tail" of the molecule, which includes the N-benzyl group and its substituents, becomes critically important. The design of these tails can exploit differences in the active site cavities between different CA isoforms. Active-site residues at positions such as 92 and 131 have been identified as key determinants for the binding and affinity of inhibitors, with the tail groups modulating isoform specificity. nih.gov By tailoring the chemical properties of the N-benzyl portion, it is possible to achieve selective inhibition of CA IX over other isoforms that are more ubiquitously expressed, thereby potentially reducing off-target effects. nih.gov

In Vitro Mechanistic Studies of Biological Activity

Understanding the precise molecular mechanisms by which this compound analogs exert their effects is crucial for their rational design and development as therapeutic agents. In vitro enzyme inhibition assays are a cornerstone of these mechanistic investigations.

Enzyme Inhibition Assays

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and plays a key role in tumor progression and metastasis. nih.gov Its restricted expression in normal tissues makes it an attractive target for anticancer therapies. nih.gov Benzenesulfonamide derivatives have been extensively studied as CA IX inhibitors.

| Compound/Analog Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzenesulfonamide-based CAIs | CA IX | Nanomolar affinities | nih.gov |

| Aminothiazole coumarin (B35378) benzenesulfonamide | hCA IX | 25.04 nM | nih.gov |

| N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides | hCA IX | 5.9 - 10.7 nM | nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamides | hCA IX | Potent inhibition observed | nih.gov |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | 137.5 nM to 8154 nM | nih.gov |

The data clearly indicates that the benzenesulfonamide scaffold is a potent inhibitor of CA IX. The variations in the "tail" of the molecule, which in the case of the subject compound is the N-benzyl group, significantly influence the inhibitory potency and selectivity.

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. While sulfonamides are not the most common class of HIV-1 protease inhibitors, certain derivatives have been investigated for this activity.

The incorporation of a benzyl group has been explored in the design of HIV-1 protease inhibitors. For instance, modifications to existing inhibitors by introducing benzyl groups have been shown to influence their activity. nih.gov However, direct evidence of this compound as an HIV-1 protease inhibitor is not available in the reviewed literature. The development of HIV-1 protease inhibitors has largely focused on peptidomimetic compounds that mimic the natural substrates of the enzyme. While some cyclic sulfamide (B24259) derivatives have shown inhibitory activity, the introduction of an N-benzyl group in one instance led to decreased protease inhibition. This highlights the complex nature of SAR in this target class.

Human GST P1-1 Inhibition

Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme that plays a significant role in cellular detoxification processes. Its overexpression in various tumor cells is associated with the development of drug resistance, making it a viable target for anticancer therapies. nih.govnih.gov The inhibition of GSTP1-1 can enhance the efficacy of chemotherapeutic agents. nih.gov

While direct research on the inhibitory activity of this compound analogs against human GSTP1-1 is limited, studies on structurally related compounds provide some insights. For instance, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as potent inhibitors of GSTP1-1. nih.gov One such inhibitor demonstrated an IC₅₀ value of 21 μM. medchemexpress.com The presence of a nitroaromatic moiety in these compounds is a shared feature with this compound, suggesting a potential area for future investigation. However, it is important to note that many known GSTP1-1 inhibitors lack isozyme selectivity, which can lead to off-target effects. nih.gov

12-Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade. The inhibition of 12-lipoxygenase (12-LOX) is a therapeutic strategy for conditions such as autoimmune diabetes. nih.gov Research into the 12-LOX inhibitory potential of this compound analogs is an emerging area. Studies on structurally similar N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have shown that some of these compounds exhibit decent inhibitory activity against lipoxygenase. nih.gov

For example, N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide were identified as potential lipoxygenase inhibitors. nih.gov These findings suggest that the benzenesulfonamide scaffold, particularly when substituted with a benzyl or related group, could be a promising starting point for the development of novel 12-LOX inhibitors.

iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) and is implicated in the pathophysiology of inflammatory diseases and certain cancers. frontiersin.orgnih.gov Consequently, selective iNOS inhibitors are sought after as potential therapeutic agents.

Recent research has identified amidines bearing a benzenesulfonyl moiety as potent and selective iNOS inhibitors. frontiersin.org Within this class of compounds, N-(4-(aminomethyl)benzyl)-4-nitrobenzenesulfonamide was synthesized and evaluated. frontiersin.org One of the lead compounds from this study, a potent and selective iNOS inhibitor, also demonstrated significant antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231, with an EC₅₀ value of 24.71 μM. frontiersin.org

Another related study investigated N'-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogs for their anti-inflammatory properties. JSH-21 was found to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating iNOS expression. nih.gov The diamine substitution at positions 1 and 2 of the benzene (B151609) ring appeared to be crucial for this anti-inflammatory activity. nih.gov

iNOS Inhibitory Activity of this compound Analogs and Related Compounds

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| Amidine-benzenesulfonamide analog | iNOS | Potent and selective iNOS inhibitor with an IC₅₀ of 0.065 μM. Also showed antiproliferative activity (EC₅₀ = 24.71 μM) against MDA-MB-231 cells. | frontiersin.org |

| N'-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) | iNOS | Inhibited NO production in LPS-stimulated macrophages via iNOS downregulation. | nih.gov |

Receptor Agonist/Antagonist Activity (e.g., GPR55)

GPR55 is a G protein-coupled receptor that has emerged as a therapeutic target for various diseases, including cancer and neurodegenerative disorders. rsc.org There is currently a lack of direct research investigating the agonist or antagonist activity of this compound analogs at the GPR55 receptor.

However, studies on other chemical scaffolds containing a benzyl group have shown activity at this receptor. For instance, a series of 3-benzylquinolin-2(1H)-one derivatives were developed as potent and selective GPR55 agonists, with some compounds exhibiting Kᵢ values in the low nanomolar range. rsc.org This suggests that the benzyl moiety can be accommodated within the GPR55 binding site and contribute to agonist activity. Further research is needed to determine if the this compound scaffold can be similarly optimized to target GPR55.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of benzenesulfonamide derivatives against various cancer cell lines have been a subject of extensive research. Several studies have highlighted the potential of this chemical class in oncology.

A series of p-nitrobenzenesulfonamide analogs were identified as potential estrogen-related receptor alpha (ERRα) inverse agonists for the treatment of triple-negative breast cancer. nih.gov One of these compounds demonstrated significant anti-proliferation activity in breast cancer cell lines, with IC₅₀ values of 15.44 μM for MCF-7, 9.15 μM for MDA-MB-231, and 14.67 μM for HCC-1937. nih.gov

Furthermore, benzenesulfonamide derivatives have been shown to be effective against human lung cancer cells. researchgate.net In one study, these compounds reduced the proliferation of A549 lung cancer cells after 72 hours of treatment. researchgate.net The antiproliferative effects were attributed to mechanisms including the modulation of reactive oxygen species (ROS) levels and a decrease in intracellular pH. researchgate.net

Additionally, the amidine-benzenesulfonamides designed as iNOS inhibitors also exhibited antiproliferative effects. One of the lead compounds was found to be a promising antiproliferative agent against the triple-negative breast cancer cell line MDA-MB-231, with an EC₅₀ value of 24.71 μM. frontiersin.org

In Vitro Antiproliferative Activity of this compound Analogs and Related Compounds

| Compound Class | Cancer Cell Line(s) | IC₅₀ / EC₅₀ (μM) | Reference |

|---|---|---|---|

| p-nitrobenzenesulfonamide analog | MCF-7 (Breast) | 15.44 | nih.gov |

| p-nitrobenzenesulfonamide analog | MDA-MB-231 (Breast) | 9.15 | nih.gov |

| p-nitrobenzenesulfonamide analog | HCC-1937 (Breast) | 14.67 | nih.gov |

| Amidine-benzenesulfonamide analog | MDA-MB-231 (Breast) | 24.71 | frontiersin.org |

| Benzenesulfonamide derivatives | A549 (Lung) | Effective reduction in proliferation | researchgate.net |

In Vitro Antimicrobial and Antibiofilm Activity

Benzenesulfonamide derivatives have been investigated for their potential as antimicrobial and antibiofilm agents. The incorporation of different chemical moieties onto the benzenesulfonamide scaffold has led to the development of compounds with activity against a range of pathogens. researchgate.netnih.gov

In one study, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and evaluated for their antimicrobial activity. frontiersin.org Several of these compounds showed potent activity against various bacterial and fungal strains, including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with minimum inhibitory concentrations (MICs) in the range of 6.28 to 8.90 mg/mL. frontiersin.org

Another study focused on 4-thiazolone-based benzenesulfonamides, which were evaluated for their antibacterial and anti-biofilm activities. rsc.org Specific analogs exhibited significant inhibition against S. aureus and showed potential anti-biofilm activity against K. pneumoniae. rsc.org Furthermore, N-(thiazol-2-yl)benzenesulfonamides have also been synthesized and shown to possess antibacterial properties. rsc.org

In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Benzenesulfonamide-carboxamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | MICs ranging from 6.28 to 8.90 mg/mL | frontiersin.org |

| 4-Thiazolone-benzenesulfonamides | S. aureus, K. pneumoniae | Significant inhibition and anti-biofilm activity | rsc.org |

| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | rsc.org |

Activity Against Specific Pathogens (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, and the development of new therapeutic agents is crucial. frontiersin.orgnih.gov Nitroaromatic compounds have been a cornerstone of anti-Chagasic drug discovery. Benznidazole (B1666585), a nitroimidazole derivative containing a benzyl group, is one of the few drugs available for treating Chagas disease. nih.govnih.gov

Research on analogs of benznidazole and other nitro-substituted heterocycles has shown that the nitro group is a key feature for trypanocidal activity. researchgate.netresearchgate.net The presence of a benzyl group has also been identified in other active analogs against T. cruzi. frontiersin.org For example, in a study of purine (B94841) analogs, five of the eight most active compounds against amastigotes contained a benzyl group. frontiersin.org

While direct studies on this compound are limited, the structural similarities to known anti-Chagasic agents, namely the presence of both a nitroaromatic ring and a benzyl group, suggest that this class of compounds could hold promise as a scaffold for the development of new drugs against Trypanosoma cruzi.

Modulation of Calcium Channels and Cardiovascular Effects (In Vitro)

Research into the in vitro effects of this compound and its analogs has revealed potential interactions with calcium channels, suggesting a possible role in modulating cardiovascular function. While direct studies on this compound are limited, investigations into structurally related sulfonamide compounds provide valuable insights into their mechanism of action.

Sulfonamide analogs have been identified as inhibitors of N-type (CaV2.2) calcium channels. This inhibition is a key mechanism of interest for its potential therapeutic applications. For instance, certain sulfonamide derivatives have demonstrated potent and selective inhibition of CaV2.2 channels, which are crucial in neuronal signaling and pain perception. nih.gov Although these studies primarily focus on neuropathic pain, the modulation of calcium channels inherently carries implications for the cardiovascular system.